molecular formula C19H19NO2 B12896725 1H-Indole-3-carboxaldehyde, 2-(4-methoxyphenyl)-5-(1-methylethyl)- CAS No. 588670-69-3

1H-Indole-3-carboxaldehyde, 2-(4-methoxyphenyl)-5-(1-methylethyl)-

Cat. No.: B12896725
CAS No.: 588670-69-3
M. Wt: 293.4 g/mol
InChI Key: PHQJIOVLQCHKHD-UHFFFAOYSA-N
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Description

“1H-Indole-3-carboxaldehyde, 2-(4-methoxyphenyl)-5-(1-methylethyl)-” is a complex organic compound belonging to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a unique structure with a methoxyphenyl group and an isopropyl group attached to the indole core, making it a subject of interest for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1H-Indole-3-carboxaldehyde, 2-(4-methoxyphenyl)-5-(1-methylethyl)-” typically involves multi-step organic reactions. One common method includes:

    Starting Material: The synthesis begins with commercially available indole derivatives.

    Functional Group Introduction: The methoxyphenyl group is introduced through electrophilic aromatic substitution.

    Aldehyde Formation: The carboxaldehyde group is introduced via formylation reactions, such as the Vilsmeier-Haack reaction.

    Isopropyl Group Addition: The isopropyl group is added using Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to prevent side reactions.

    Purification: Techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids for Friedel-Crafts reactions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Biological Activity: Exhibits antimicrobial, antifungal, and anticancer properties.

    Enzyme Inhibition: Functions as an inhibitor for specific enzymes.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals.

    Therapeutic Agents: Investigated for its therapeutic potential in treating various diseases.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of “1H-Indole-3-carboxaldehyde, 2-(4-methoxyphenyl)-5-(1-methylethyl)-” involves its interaction with molecular targets such as enzymes and receptors. The compound may:

    Bind to Enzymes: Inhibit enzyme activity by binding to the active site.

    Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling pathways.

    Induce Apoptosis: Trigger programmed cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-carboxaldehyde: Lacks the methoxyphenyl and isopropyl groups.

    2-(4-Methoxyphenyl)-1H-indole: Lacks the carboxaldehyde and isopropyl groups.

    5-Isopropyl-1H-indole: Lacks the carboxaldehyde and methoxyphenyl groups.

Uniqueness

“1H-Indole-3-carboxaldehyde, 2-(4-methoxyphenyl)-5-(1-methylethyl)-” is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

588670-69-3

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-propan-2-yl-1H-indole-3-carbaldehyde

InChI

InChI=1S/C19H19NO2/c1-12(2)14-6-9-18-16(10-14)17(11-21)19(20-18)13-4-7-15(22-3)8-5-13/h4-12,20H,1-3H3

InChI Key

PHQJIOVLQCHKHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)NC(=C2C=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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